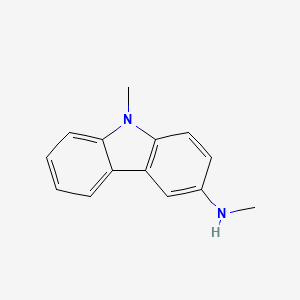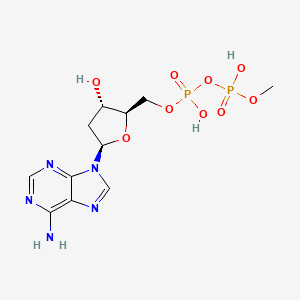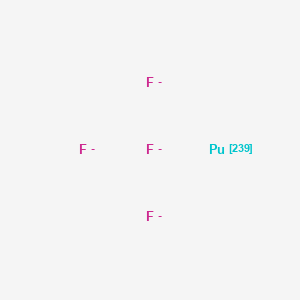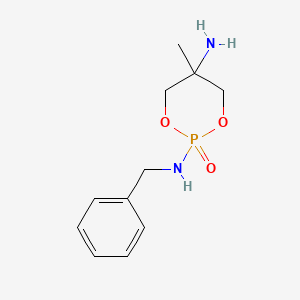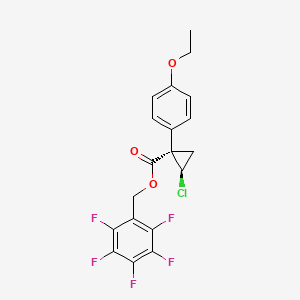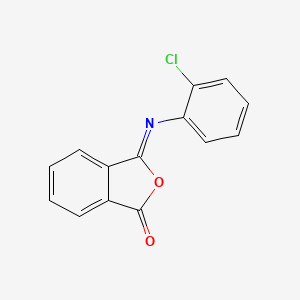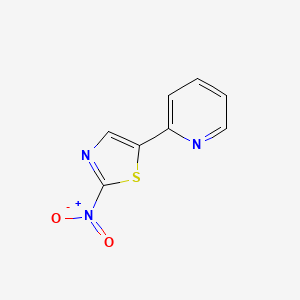
3'-Tolylthio-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Tolylthio-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The compound features a tolylthio group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group found in natural thymidine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Tolylthio-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Thioether Formation: The hydroxyl group at the 3’ position of thymidine is replaced with a tolylthio group. This is achieved through a nucleophilic substitution reaction, where a suitable tolylthiol reagent is used in the presence of a base.
Purification: The product is purified using chromatographic techniques to obtain pure 3’-Tolylthio-3’-deoxythymidine.
Industrial Production Methods
While specific industrial production methods for 3’-Tolylthio-3’-deoxythymidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
化学反应分析
Types of Reactions
3’-Tolylthio-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tolylthio group, reverting to a deoxythymidine derivative.
Substitution: The tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of 3’-Tolylthio-3’-deoxythymidine.
Reduction: Deoxythymidine derivatives.
Substitution: Various nucleoside analogs depending on the nucleophile used.
科学研究应用
3’-Tolylthio-3’-deoxythymidine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 3’-Tolylthio-3’-deoxythymidine involves its incorporation into DNA during replication. The tolylthio group at the 3’ position interferes with the normal functioning of DNA polymerases, leading to chain termination. This results in the inhibition of DNA synthesis, which can be exploited in antiviral and anticancer therapies. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used to treat HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in PET imaging for cancer diagnosis.
3’-Deoxy-3’-thiacytidine (3TC): An antiviral drug used to treat HIV and hepatitis B.
Uniqueness
3’-Tolylthio-3’-deoxythymidine is unique due to the presence of the tolylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the tolylthio group provides additional sites for chemical modification, making it a versatile compound for research and development.
属性
CAS 编号 |
115913-89-8 |
|---|---|
分子式 |
C17H20N2O4S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methylphenyl)sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O4S/c1-10-3-5-12(6-4-10)24-14-7-15(23-13(14)9-20)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15-/m1/s1 |
InChI 键 |
ADXWQPFQSDKRMV-QLFBSQMISA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
规范 SMILES |
CC1=CC=C(C=C1)SC2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



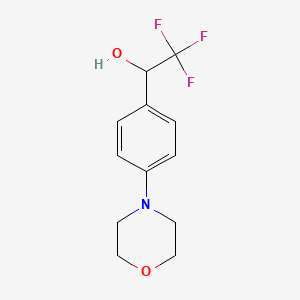
![4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
